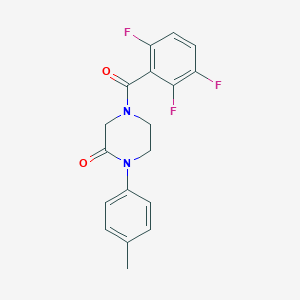

![molecular formula C17H27N3O4S B5590945 1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)

1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multistep reactions, including intramolecular Diels-Alder reactions and modifications of four-component Ugi reactions. For instance, the synthesis of pyrrolo[3,4-b]- and [3,4-c]pyridin(on)es and related structures can be achieved through intramolecular Diels-Alder reactions of 2(1H)-pyrazinones, followed by thermolysis to generate pyrrolo[3,4-b]pyridinones among other structures (Buysens, Vandenberghe, & Hoornaert, 1996). Additionally, a novel synthesis approach for 7,8‐dihydrothieno[3′,2′:4,5]pyrrolo[1,2‐a]pyrazin‐5(6H)‐ones has been developed using a modification of the Ugi four-component reaction, demonstrating the versatility of this method for producing combinatorial libraries of heterocyclic structures (Ilyin et al., 2006).

Molecular Structure Analysis

Structural analysis of related compounds often involves X-ray crystallography to determine the precise arrangement of atoms within the molecule. For example, the crystal structure of certain pyrazolo[3,4-d]pyrimidin-4-ones provides insight into the molecule's geometry and intermolecular interactions, highlighting the importance of structural analysis in understanding compound properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

Chemical Reactions and Properties

The chemical reactivity of such complex molecules is influenced by their functional groups and structural framework. The synthesis of dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives, for instance, reveals the reactivity patterns of pyrano[2,3-c]pyrroles, a class of fused heterocyclic compounds. These syntheses provide insights into the versatility and reactivity of these frameworks for further chemical transformations (Vydzhak & Panchishin, 2008).

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Activities

Compounds with pyrazinone and pyridinone structures have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor potentials. For instance, microwave-assisted synthesis techniques have been employed to produce new pyrazolopyridines, demonstrating significant antioxidant, antitumor, and antimicrobial activities against various cell lines and microbial species (El‐Borai et al., 2013). Such studies indicate the utility of these compounds in developing new therapeutic agents with potential application in treating infections and cancer.

Cardiovascular and Antihypertensive Effects

Research on pyridinone and related heterocyclic compounds has also revealed their potential in cardiovascular therapeutics. For example, certain derivatives have been identified as potent antihypertensive agents and potassium channel activators, suggesting their application in managing hypertension and coronary artery diseases (Bergmann & Gericke, 1990). The development of these compounds could lead to new treatments for cardiovascular conditions, underscoring the importance of chemical synthesis in discovering novel therapeutic options.

Anticancer Activities

The synthesis of polysubstituted 4H-pyran derivatives through microwave-assisted methods has been reported, with some compounds exhibiting potent anticancer activity against a variety of human cancer cell lines (Hadiyal et al., 2020). This highlights the potential of such molecules in oncology, particularly in identifying new chemical entities capable of inhibiting cancer cell growth.

Chemoprotective Properties

The chemoprotective properties of certain cyclic sulfur compounds, analogous to pyridinones in their potential for biological modulation, have been explored. These compounds have been shown to induce activities that enhance detoxification potential in cellular models, suggesting their application in chemoprotection and possibly in the prevention of certain diseases (Long et al., 1986).

Coordination Chemistry and Sensing Applications

The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been reviewed, with applications ranging from luminescent lanthanide compounds for biological sensing to iron complexes with unusual spin-state transitions (Halcrow, 2005). This demonstrates the versatility of pyridine derivatives in creating complex molecules with specific functions, including sensing and molecular recognition.

Propiedades

IUPAC Name |

1-[2-[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-oxoethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-13(2)5-7-18-8-9-20(15-12-25(23,24)11-14(15)18)17(22)10-19-6-3-4-16(19)21/h5,14-15H,3-4,6-12H2,1-2H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDVKRJAABPIGK-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1CCN(C2C1CS(=O)(=O)C2)C(=O)CN3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CN3CCCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5590862.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5590875.png)

![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)

![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)

![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)

![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5590900.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)

![N-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5590929.png)

![methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)

![(1R*,3S*)-7-[(2,4-difluorophenyl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5590949.png)

![4-(4-thiomorpholinylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5590954.png)